REACTION_SMILES
|
[Br:4][c:5]1[cH:6][cH:7][c:8]([NH2:9])[cH:10][cH:11]1.[CH2:12]([O:13][CH2:14][CH3:15])[CH3:16].[N:1]#[C:2][Br:3]>>[N:1]#[C:2][NH:9][c:8]1[cH:7][cH:6][c:5]([Br:4])[cH:11][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc(Br)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
|
Type
|
product
|
Smiles
|
N#CNc1ccc(Br)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |